Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Medicinal Chemistry Organic Synthesis Azetidine Chemistry

Medicinal chemistry teams pursuing constrained azetidine scaffolds often encounter poor yields when Boc-protected analogs fail to stabilize key carbocation intermediates. Benzyl 3-aminoazetidine-1-carboxylate hydrochloride (CAS 1203295-44-6) eliminates this bottleneck. Its Cbz group uniquely stabilizes the reactive carbocation in calcium(II)-catalyzed Friedel-Crafts alkylation, delivering 3,3-diarylazetidines in yields up to 92% -a transformation inaccessible with Boc chemistry. The hydrochloride salt guarantees precise stoichiometric handling and reproducible outcomes. • Enables high-yield (≤92%) synthesis of 3,3-diarylazetidines unexplored in drug discovery • Documented starting material for NAMPT and Hedgehog pathway inhibitor programs • Sourced at ≥95% purity from multiple qualified suppliers; supports route scouting to process scale-up

Molecular Formula C11H15ClN2O2
Molecular Weight 242.703
CAS No. 1203295-44-6
Cat. No. B598192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-aminoazetidine-1-carboxylate hydrochloride
CAS1203295-44-6
Molecular FormulaC11H15ClN2O2
Molecular Weight242.703
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
InChIKeyXUMHHJPWIBFPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Azetidine Building Block for Medicinal Chemistry


Benzyl 3-aminoazetidine-1-carboxylate hydrochloride (CAS 1203295-44-6) is a protected azetidine derivative, specifically the hydrochloride salt of the Cbz (carbobenzyloxy) protected 3-aminoazetidine. This compound is a versatile building block in organic and pharmaceutical synthesis, where the four-membered azetidine ring provides a constrained, three-dimensional scaffold for modulating bioactivity and physicochemical properties, while the Cbz group serves as a key protecting group for selective synthesis [1].

1 Cbz group enables carbocation stabilization for Friedel-Crafts reactivity
2 Hydrochloride salt offers solid-state handling and ambient storage
3 Access to 3,3-diarylazetidine scaffolds and constrained building blocks

Why Substitution with Another Building Block Fails


Substituting this specific building block with a close analog is not feasible due to the synergistic effect of its two key structural features. First, the Cbz (carbobenzyloxy) protecting group provides unique reactivity, notably through the stabilization of carbocation intermediates, which is not observed with other common protecting groups like Boc (tert-butoxycarbonyl) [1]. Second, the hydrochloride salt form ensures a defined, solid-state composition that enhances handling, stability, and solubility compared to the free base, which is critical for reproducible synthetic outcomes .

Boc-protected analogs
N-Boc azetidinols may remain unreactive in Ca(II)-catalyzed Friedel-Crafts conditions, blocking access to diarylazetidine products.
Free base form
Free base may be hygroscopic or low-melting, complicating accurate weighing and reproducible stoichiometry compared to the hydrochloride salt.
Alternative protection strategies
Protecting groups other than Cbz may not stabilize the transient carbocation, shifting reaction outcome and limiting scaffold diversity.

Quantitative Evidence: Head-to-Head Comparisons and Performance Metrics


Friedel-Crafts Reactivity: Cbz vs. Boc Protection

In a calcium(II)-catalyzed Friedel-Crafts alkylation, N-Cbz-protected azetidinols demonstrate crucial reactivity, yielding the desired 3,3-diarylazetidine product in high yield. In contrast, N-Boc-protected azetidinols were found to be completely unreactive under identical conditions [1]. The benzyloxycarbonyl (Cbz) group is essential for stabilizing the intermediate carbocation on the four-membered ring, enabling the reaction [1].

Friedel-Crafts Yield
Head-to-head
Cbz: 92% yield
Boc: 0% yield (unreactive)
Cbz essential for carbocation stabilization
Ca(II)-catalyzed, o-cresol, 40 °C
Medicinal Chemistry Organic Synthesis Azetidine Chemistry

Handling Properties: Hydrochloride Salt vs. Free Base

The compound is supplied as a hydrochloride salt, which is a solid, crystalline form that offers practical advantages over the corresponding free base. This form is specified for long-term storage at room temperature or in a cool, dry place, avoiding the need for cold-chain logistics . The salt form also enhances solubility in common polar solvents, facilitating its use as a reagent.

Handling Form
Supplier data
Hydrochloride salt: solid, RT storage
Free base: often liquid or low-melting solid
Supports reproducible reagent handling
Qualitative handling context
Process Chemistry Formulation Research Supply

Validated Intermediate for NAMPT and Hedgehog Inhibitors

This specific Cbz-protected building block has documented utility as a key starting material for synthesizing inhibitors of two validated oncology targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and the Hedgehog signaling pathway [1][2]. Its use in these patent-backed programs demonstrates its established role in accessing pharmacologically relevant chemical matter.

Documented Intermediate
Class-level
NAMPT and Hedgehog inhibitor synthesis reported in patents
Research-fit context for target programs
Patent-based evidence; requires validation
Oncology Medicinal Chemistry Enzyme Inhibition

Commercial Availability and Purity Specifications

The compound is commercially available from multiple reputable vendors with defined purity specifications, ensuring reliable procurement for research and development. Suppliers provide it with purities ranging from 95% to 98+%, allowing researchers to select the appropriate grade for their application .

Purity Specification
Specification review
95% – 98+% (vendor-dependent)
Supports purity-grade selection
Supplier-reported purity
Chemical Procurement Quality Assurance Research Supply

Optimal Application Scenarios


3,3-Diarylazetidine Synthesis via Friedel-Crafts Alkylation

This compound is an ideal precursor for synthesizing N-Cbz-protected azetidinols, which are then used in a calcium(II)-catalyzed Friedel-Crafts alkylation to produce 3,3-diarylazetidines. This application leverages the unique ability of the Cbz group to stabilize a reactive carbocation intermediate, a feat not possible with Boc-protected analogs [1]. The high yields (up to 92%) demonstrate its efficiency in accessing these valuable, under-explored chemical spaces for drug discovery.

Building Block for NAMPT and Hedgehog Pathway Inhibitors

For research programs targeting NAMPT (a metabolic enzyme in oncology) or the Hedgehog signaling pathway, this building block is a documented starting material. Its use in patented inhibitor syntheses validates its relevance and provides a direct synthetic route to compounds with known biological activity [1]. Procuring this specific intermediate de-risks the early stages of a medicinal chemistry campaign.

Peptidomimetic and Conformational Constraint Studies

The rigid, four-membered azetidine ring serves as a conformationally constrained bioisostere for amino acids or as a turn-inducing element in peptides. The Cbz-protected 3-amino group can be selectively deprotected and coupled, allowing for the systematic exploration of how this constraint affects biological activity and molecular recognition. The hydrochloride salt form ensures the building block can be easily weighed and handled for precise stoichiometry in peptide synthesis [1].

Process Development and Scale-Up Procurement

Given its commercial availability from multiple vendors with defined purity specifications (95-98+%), this compound is well-suited for process chemistry studies and scale-up investigations. The ability to source the material from different suppliers with documented quality metrics supports the development of a robust, reproducible synthetic route for larger-scale production of downstream pharmaceutical intermediates [1].

Application
Selection Property
Validation Focus
3,3-Diarylazetidine scaffold synthesis
Cbz-dependent carbocation stabilization
Friedel-Crafts reaction yield and scope
NAMPT / Hedgehog inhibitor research
Reported intermediate use in patent routes
Target engagement assay context
Peptidomimetic and conformational studies
Rigid azetidine scaffold
Conformational analysis and coupling efficiency
Process development and scale-up procurement
Solid salt form with defined purity
Reproducibility and vendor qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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